molecular formula C23H21N3O2S B5607300 4-(benzyloxy)-3-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

4-(benzyloxy)-3-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Cat. No. B5607300
M. Wt: 403.5 g/mol
InChI Key: ACEDQDDQPDUYSB-UXOTVQNASA-N
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Description

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of hydrazines with aldehydes or ketones. Studies like that by Ghorbanloo and Alamooti (2017) on similar molybdenum(VI) complexes highlight the process of synthesizing complex hydrazone ligands through reactions involving aldehydes and hydrazinobenzothiazole, offering insights into methods that could be applied to our compound of interest (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques and X-ray crystallography to elucidate the geometry and electronic structure of compounds. For instance, the work by Lei Jin and Cheng-He Zhou (2010) on benzotriazole derivatives demonstrates the use of crystallographic data to understand molecular orientations and bonding characteristics, which are crucial for predicting the reactivity and interactions of hydrazone compounds (Jin & Zhou, 2010).

Chemical Reactions and Properties

Hydrazones participate in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and redox reactions. Their chemical properties are influenced by the nature of the substituents on both the hydrazone moiety and the aldehyde or ketone precursor. Research on hydrazone compounds by He and Xue (2021) showcases the antibacterial activities of these compounds, hinting at the broad chemical reactivity and potential applications of hydrazones in fields beyond organic synthesis (He & Xue, 2021).

Physical Properties Analysis

The physical properties of hydrazone compounds, including melting points, solubility, and crystallinity, are key to understanding their behavior in different environments. The structural study by Ha et al. (2009) on benzothiazole-derivatives provides data on the smectic A phase behavior of these compounds, which is relevant for applications in material science and liquid crystal technology (Ha et al., 2009).

Chemical Properties Analysis

Investigating the chemical properties involves studying the reactivity patterns, stability, and interactions of the compound with various reagents. The encapsulation of molybdenum(VI) complexes by Ghorbanloo and Alamooti (2017) reveals how the incorporation of hydrazone ligands affects catalytic efficiency and stability, offering a glimpse into the versatility of hydrazones in catalysis (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

(E)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-26-19-10-6-7-11-22(19)29-23(26)25-24-15-18-12-13-20(21(14-18)27-2)28-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3/b24-15+,25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEDQDDQPDUYSB-UXOTVQNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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